![molecular formula C21H19N3O2 B4396203 N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4396203.png)
N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide
Vue d'ensemble
Description
N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and has since been the subject of numerous studies investigating its mechanism of action and possible uses in treating various diseases.
Mécanisme D'action
N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide 11-7082 works by inhibiting the activation of NF-κB, which is normally activated in response to various stimuli such as infection or inflammation. NF-κB activation leads to the production of pro-inflammatory cytokines and other mediators that contribute to the inflammatory response. By inhibiting NF-κB, this compound 11-7082 reduces the production of these inflammatory mediators and can help to reduce inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anti-inflammatory effects, this compound 11-7082 has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide 11-7082 has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for investigating the role of NF-κB in various biological processes. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research on N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that can target specific isoforms or pathways. Another area of interest is the use of this compound 11-7082 in combination with other therapies, such as chemotherapy or immunotherapy, to improve outcomes in cancer patients. Additionally, there is interest in investigating the potential use of this compound 11-7082 in the treatment of other diseases, such as autoimmune disorders or inflammatory bowel disease.
Applications De Recherche Scientifique
N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide 11-7082 has been shown to have a variety of potential therapeutic applications in scientific research. One of the most promising areas of research involves its use as an inhibitor of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. This compound 11-7082 has been shown to inhibit the activation of NF-κB, leading to reduced inflammation and improved outcomes in animal models of various diseases.
Propriétés
IUPAC Name |
N-[2-[(4-phenylbenzoyl)amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-14-15-24-21(26)19-8-4-5-13-22-19)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJEPGXLNTIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


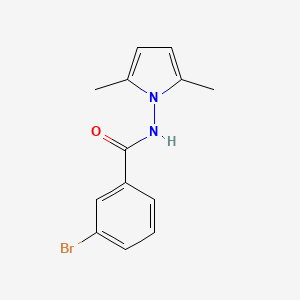
![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)
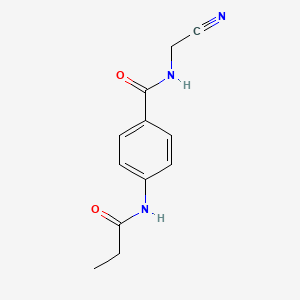
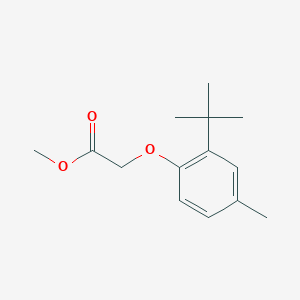
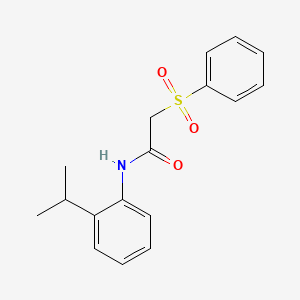
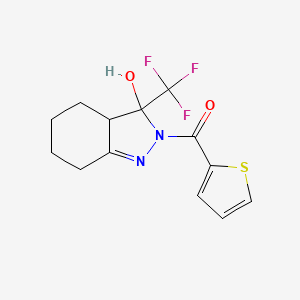
![2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4396184.png)
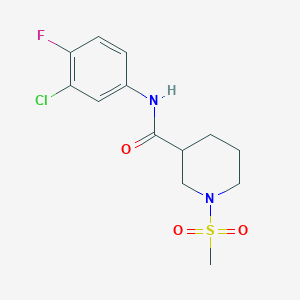
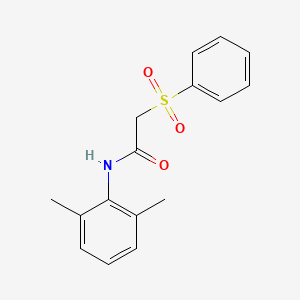
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4396210.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4396224.png)
